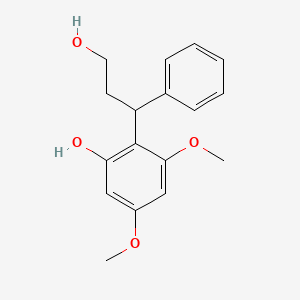![molecular formula C8H7N3O2 B3210787 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1079991-74-4](/img/structure/B3210787.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
概述
描述
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 5-position and a methyl group at the 2-position
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as allosteric binding .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in inflammation and cell proliferation .
Result of Action
Similar compounds have been shown to have various effects, including anti-inflammatory and antiproliferative activities .
生化分析
Biochemical Properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to immune response and cell growth . The compound also interacts with RORγt, a nuclear receptor involved in the regulation of immune responses . These interactions are primarily inhibitory, leading to the modulation of the respective biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the signaling pathways of JAK-STAT, which are critical for cell proliferation, differentiation, and apoptosis . The compound also impacts gene expression by modulating the activity of transcription factors such as RORγt . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently blocking the downstream signaling pathways . It also interacts with RORγt, inhibiting its activity and affecting the transcription of target genes . These molecular interactions result in the modulation of immune responses and cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates immune responses without causing significant adverse effects . At higher doses, toxic effects such as liver damage and immunosuppression have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitate its distribution throughout the body . Additionally, it can be transported across cell membranes via specific transporters, affecting its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
化学反应分析
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction may produce alcohol derivatives.
科学研究应用
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design, particularly as inhibitors of enzymes like JAK1, JAK2, and PHD-1.
Biological Research: It is used in studying the biological activities of triazolopyridine derivatives, including their roles as RORγt inverse agonists.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other heterocyclic compounds.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position of the nitrogen atoms and the presence of a pyrimidine ring.
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Another related compound with a triazole ring fused to a pyrimidine ring, exhibiting different biological activities.
Uniqueness
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of multiple enzymes and its eco-friendly synthesis method further distinguish it from similar compounds .
属性
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-4-2-3-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMYTLETPUYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
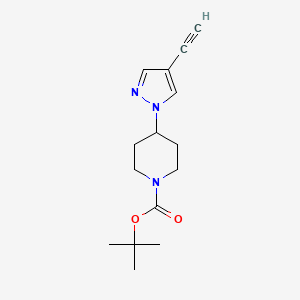
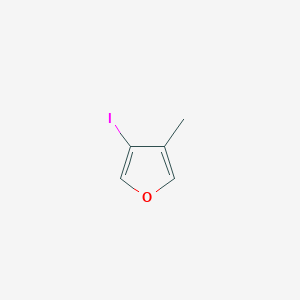
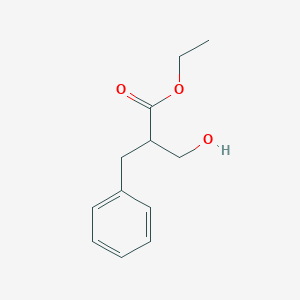
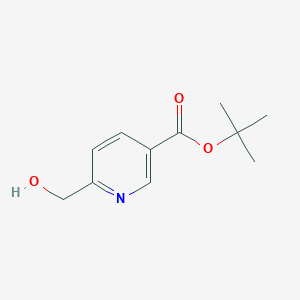
![tert-Butyl 2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3210723.png)
![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine trihydrochloride](/img/structure/B3210724.png)
![2-Methoxy-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B3210737.png)
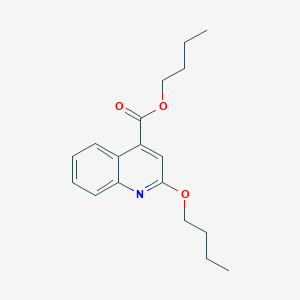
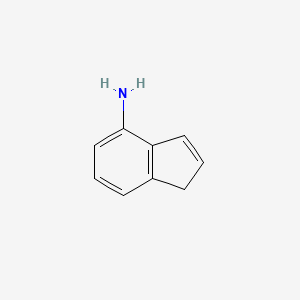
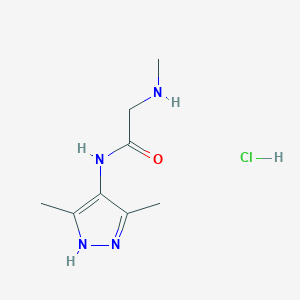

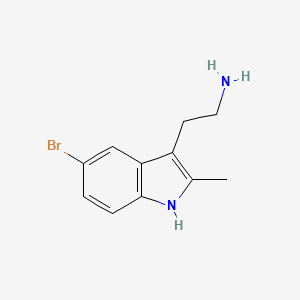
amine](/img/structure/B3210778.png)
